molecular formula C9H15BrFNO2 B1447880 tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate CAS No. 1818847-23-2

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B1447880
CAS No.: 1818847-23-2
M. Wt: 268.12 g/mol
InChI Key: GFICPINAPXXEHE-NKWVEPMBSA-N
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Description

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H15BrFNO2 and a molecular weight of 268.13 g/mol . It is a light-yellow oil that is typically stored at temperatures between 0-8°C . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which provide distinct reactivity and interaction profiles compared to other similar compounds.

Biological Activity

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is a chemical compound with significant biological activity, primarily due to its interactions with various enzymes and receptors. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and halogen substituents that enhance its reactivity and binding capabilities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula of this compound is C9H15BrFNO2\text{C}_9\text{H}_{15}\text{BrFNO}_2, with a molecular weight of approximately 268.13 g/mol. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties that are significant in various biological contexts.

PropertyValue
Molecular FormulaC9H15BrFNO2
Molecular Weight268.13 g/mol
CAS Number1818847-23-2
StructurePyrrolidine derivative

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's bromine and fluorine substituents are known to enhance binding affinity and selectivity towards active sites on target proteins, making it a candidate for therapeutic applications.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity through competitive inhibition. The presence of the tert-butyl group contributes steric hindrance, influencing the binding dynamics and selectivity towards various enzymes. Studies have utilized techniques such as surface plasmon resonance and enzyme assays to assess binding affinities and kinetics, providing insights into its potential as an enzyme inhibitor.

Therapeutic Applications

The compound has been explored for its potential in drug development, particularly as an inhibitor for specific enzymes involved in disease pathways. Its ability to inhibit enzyme activity positions it as a candidate for treating conditions where enzyme modulation is beneficial, such as cancer and inflammatory diseases.

Case Studies

  • Cancer Research : In studies involving cancer cell lines, this compound demonstrated significant inhibitory effects on tumor growth by targeting specific kinases involved in cell proliferation. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines .
  • Inflammation Models : In models of inflammation, this compound was tested for its ability to modulate cytokine production. For example, it was administered to murine models to assess its impact on IL-6 levels post-stimulation with TLR7 agonists. Results indicated a dose-dependent reduction in inflammatory markers .

Table 2: Summary of Biological Activity Studies

Study FocusFindingsReference
Cancer Cell LinesSignificant growth inhibition
Inflammation ModelsDose-dependent reduction in IL-6 levels
Enzyme InhibitionCompetitive inhibition observed

Properties

IUPAC Name

tert-butyl (3S,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFICPINAPXXEHE-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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